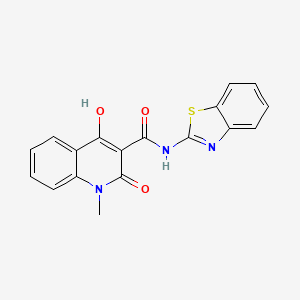![molecular formula C16H13ClN4O2S B3867423 N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3867423.png)
N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea, also known as P-113, is a synthetic compound that belongs to the class of thiadiazole derivatives. P-113 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, studies have suggested that N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea exerts its therapeutic effects by inhibiting various cellular pathways. In cancer, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the NF-κB pathway, which is involved in the inflammatory response. Additionally, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects. In cancer, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to induce apoptosis and inhibit cell growth. In inflammation, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to reduce cytokine production and inhibit the inflammatory response. Additionally, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its relatively simple synthesis method. N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea is also stable and can be stored for extended periods. However, one limitation of using N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurological disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea. Finally, the development of more soluble analogs of N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea could improve its efficacy in various assays.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-11-6-8-12(9-7-11)18-15(22)19-16-21-20-14(24-16)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFYFCZMOWTFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3867345.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867358.png)
![2-furaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3867360.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3867374.png)
![N-[3-(diethylamino)propyl]-2-methylpropanamide](/img/structure/B3867381.png)

![2-[2-(4-isopropylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3867393.png)
![2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B3867394.png)

![nicotinaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3867427.png)
![N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide](/img/structure/B3867434.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B3867439.png)
![methyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867440.png)
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate hydrochloride](/img/structure/B3867449.png)